N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodine atom on the pyridine ring, a nitro group on the phenoxy ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Nitration: The nitro group can be introduced to the phenoxy ring using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the iodinated pyridine and nitrated phenoxy compounds with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a bromine atom instead of iodine.
N-(5-chloro-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(5-fluoro-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide can impart unique properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences can affect its behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O4/c1-9-6-10(15)7-16-14(9)17-13(19)8-22-12-4-2-11(3-5-12)18(20)21/h2-7H,8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMAATVXQIIYRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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